molecular formula C15H12ClN3O3 B258369 Ethyl 2-(2-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(2-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B258369
M. Wt: 317.72 g/mol
InChI Key: PUKYLIWWHOCGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with a complex structure that has been extensively researched in the field of medicinal chemistry. It is a pyrazolopyrimidine derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of Ethyl 2-(2-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation, pain, and fever. It may also act through the modulation of other signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to reduce the levels of inflammatory cytokines and prostaglandins in the body. Additionally, it has been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 2-(2-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, its complex structure and limited availability may pose challenges for its synthesis and use in laboratory experiments.

Future Directions

There are several future directions for the research on Ethyl 2-(2-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, efforts can be made to optimize the synthesis method and improve the yield and purity of the compound.

Synthesis Methods

The synthesis of Ethyl 2-(2-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 2-chlorophenyl hydrazine with ethyl acetoacetate in the presence of acetic acid and ammonium acetate. The resulting product is then treated with hydrazine hydrate to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C15H12ClN3O3

Molecular Weight

317.72 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H12ClN3O3/c1-2-22-15(21)10-8-17-13-7-12(18-19(13)14(10)20)9-5-3-4-6-11(9)16/h3-8,18H,2H2,1H3

InChI Key

PUKYLIWWHOCGDH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=C(NN2C1=O)C3=CC=CC=C3Cl

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(NN2C1=O)C3=CC=CC=C3Cl

Origin of Product

United States

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